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molecular formula C15H19NO6 B1582209 Diethyl 2-(benzyloxycarbonylamino)malonate CAS No. 3005-66-1

Diethyl 2-(benzyloxycarbonylamino)malonate

Cat. No. B1582209
M. Wt: 309.31 g/mol
InChI Key: RKUPWPSMWSKJQP-UHFFFAOYSA-N
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Patent
US04886894

Procedure details

Diethyl 2-aminomalonate hydrochloride (12.7 g) and benzyloxycarbonyl chloride (11.9 g) are treated in the same manner as described in Reference Example 19-(3) to give diethyl 2-(N-benzyloxycarbonylamino)malonate (17.3 g), m.p. 36.5°-37° C.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:14]([O:21][C:22](Cl)=[O:23])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:14]([O:21][C:22]([NH:2][CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:23])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
Cl.NC(C(=O)OCC)C(=O)OCC
Name
Quantity
11.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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